3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol
CAS No.: 2098067-32-2
Cat. No.: VC3124377
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098067-32-2 |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 3-(4-aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol |
| Standard InChI | InChI=1S/C12H16N2O/c13-10-1-3-11(4-2-10)14-6-8-5-9(7-14)12(8)15/h1-4,8-9,12,15H,5-7,13H2 |
| Standard InChI Key | AGZOPAWJIPSBRZ-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC1C2O)C3=CC=C(C=C3)N |
| Canonical SMILES | C1C2CN(CC1C2O)C3=CC=C(C=C3)N |
Introduction
Chemical Structure and Properties
3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol contains a 3-azabicyclo[3.1.1]heptane scaffold with two key functional groups: a 4-aminophenyl group attached to the nitrogen atom in the bicyclic system and a hydroxyl group at the 6-position. This arrangement creates a molecule with multiple potential interaction sites for biological targets.
Physical and Chemical Properties
The key physical and chemical properties of 3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 2098067-32-2 |
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 3-(4-aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol |
| SMILES | C1C2CN(CC1C2O)C3=CC=C(C=C3)N |
| Standard InChI | InChI=1S/C12H16N2O/c13-10-1-3-11(4-2-10)14-6-8-5-9(7-14)12(8)15/h1-4,8-9,12,15H,5-7,13H2 |
| Standard InChIKey | AGZOPAWJIPSBRZ-UHFFFAOYSA-N |
| PubChem Compound ID | 121202187 |
Structural Features
The compound consists of several key structural elements that contribute to its chemical behavior and potential biological activities:
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A 3-azabicyclo[3.1.1]heptane core, which is a bicyclic system containing a nitrogen atom at the 3-position, providing a rigid, conformationally restricted scaffold
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A hydroxyl (OH) group at the 6-position of the bicyclic system, offering potential for hydrogen bonding as both donor and acceptor
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A 4-aminophenyl group attached to the nitrogen atom of the bicyclic system, providing aromatic character and an additional hydrogen bonding site
The rigid bicyclic framework ensures a specific three-dimensional arrangement of the functional groups, potentially enhancing selectivity for biological targets. The amino and hydroxyl groups serve as hydrogen bond donors and acceptors, facilitating interactions with receptors, enzymes, and other biomolecules.
Comparative Analysis with Related Compounds
Understanding the relationship between 3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol and structurally similar compounds provides valuable insights into its potential properties and applications.
Comparison with 3-Azabicyclo[3.1.1]heptan-6-ol
3-Azabicyclo[3.1.1]heptan-6-ol represents a simpler version of our target compound, lacking the 4-aminophenyl group. The key differences and similarities are summarized below:
| Feature | 3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol | 3-Azabicyclo[3.1.1]heptan-6-ol |
|---|---|---|
| Molecular Formula | C12H16N2O | C6H11NO |
| Molecular Weight | 204.27 g/mol | 113.16 g/mol |
| Bicyclic System | Present | Present |
| N-Substitution | 4-Aminophenyl | None (secondary amine) |
| Hydroxyl Position | 6-position | 6-position |
| CAS Number | 2098067-32-2 | 1389441-76-2 |
The addition of the 4-aminophenyl group significantly alters the physicochemical properties compared to the parent compound. The aromatic ring increases lipophilicity while the amino group provides additional hydrogen bonding capabilities, potentially enhancing interactions with biological targets .
Comparison with Other Azabicyclic Compounds
Various azabicyclic systems have been studied for their potential medicinal applications. The bicyclic system in our target compound differs from others like azabicyclo[3.2.1]octane or azabicyclo[3.1.0]hexane in terms of ring size, conformational flexibility, and spatial arrangement of substituents.
For instance, compounds containing the azabicyclo[3.1.0]hexane-2,4-dione system have shown significant inhibitory activity toward aromatase enzymes. One particular analog, 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, has demonstrated potent inhibition of aromatase (Ki = 1.2 μM), highlighting the importance of the 4-aminophenyl moiety for biological activity .
Research Findings and Future Directions
Current Research Status
While specific research on 3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol is limited in the available literature, studies on related compounds provide valuable insights into its potential properties and applications. The compound combines structural elements known to confer specific biological activities, suggesting its potential utility in medicinal chemistry and drug discovery.
Future Research Opportunities
Several promising directions for future research on 3-(4-Aminophenyl)-3-azabicyclo[3.1.1]heptan-6-ol can be identified:
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Development of efficient, stereoselective synthetic routes for the preparation of the compound and its derivatives
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Comprehensive evaluation of its biological activities against a range of targets, including neurotransmitter receptors and enzymes
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Structure-activity relationship studies through the synthesis and testing of structural analogs
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Investigation of its potential as a building block for the development of more complex bioactive molecules
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Exploration of its physicochemical properties and their impact on drug-like characteristics such as solubility, permeability, and metabolic stability
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